N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

Regioisomerism Molecular Geometry Physicochemical Profiling

This research-grade compound features a defined 1,4-disubstituted (para) phenyl configuration and ethylsulfonyl substituent, critical for accurate SAR studies and regioisomer differentiation. The ethylsulfonyl group increases logP by ~0.4 versus the methylsulfonyl analog, enabling ADME profiling. Referenced in kinase inhibitor patent WO2013029338A1 and EthR inhibitor research, this precise chemotype ensures target engagement specificity. Do not substitute with meta isomers (e.g., CHEMBL1456267) or methylsulfonyl analogs; only CAS 921586-98-3 guarantees assay reproducibility and dataset continuity.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 921586-98-3
Cat. No. B2742965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide
CAS921586-98-3
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C20H19N3O4S/c1-2-28(25,26)20-13-12-18(22-23-20)15-8-10-16(11-9-15)21-19(24)14-27-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,21,24)
InChIKeyRJFUIJLHLNVABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide (CAS 921586-98-3): Chemical Identity and Research Classification


N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide (CAS 921586-98-3) is a synthetic small molecule belonging to the class of pyridazine derivatives characterized by a phenoxyacetamide side chain. Its molecular formula is C20H19N3O4S, corresponding to a molecular weight of 397.45 g/mol . The compound features a 6-ethylsulfonyl-substituted pyridazine core linked through a 1,4-disubstituted phenyl ring to a 2-phenoxyacetamide moiety. Structurally related compounds within this chemotype have been investigated in kinase inhibition patent filings and explored as modulators of transcriptional repressors . This compound is primarily distributed as a research-grade chemical (typical purity ≥95%) for preclinical discovery and target validation studies.

Why Generic Substitution of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide Fails for Rigorous Scientific Studies


Interchanging compounds within the pyridazine-phenoxyacetamide family without structural verification risks compromising assay reproducibility and target engagement specificity. The target compound possesses a distinct 1,4-disubstituted (para) phenyl configuration . A close analog, CHEMBL1456267 (CAS 941984-58-3), differs critically by a 1,3-disubstituted (meta) phenyl connectivity, which can alter molecular geometry, dipole moment, and ligand–protein binding pose . Furthermore, the ethylsulfonyl substituent cannot be assumed equivalent to the methylsulfonyl analog (N-{4-[6-(methanesulfonyl)pyridazin-3-yl]phenyl}-2-phenoxyacetamide, CAS not independently assigned), as the alkyl chain length on the sulfonyl group influences logP, solubility, and steric fit within hydrophobic binding pockets . Generic substitution with superficially similar pyridazine derivatives is therefore inadvisable; only the compound matching CAS 921586-98-3 with verified analytical identity ensures continuity in SAR datasets and biological profiling.

Quantitative Differentiation Evidence for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide (CAS 921586-98-3)


Positional Isomer Differentiation: Para- vs. Meta-Substitution Effects on Physicochemical Properties

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide (CAS 921586-98-3) is the para-substituted regioisomer, with the phenoxyacetamide group attached at the 4-position of the central phenyl ring. Its closest positional isomer, CHEMBL1456267 (CAS 941984-58-3), bears the same substituents at the 3-position (meta configuration) . This positional isomerism directly impacts molecular shape, dipole moment vector, and the spatial presentation of the phenoxyacetamide pharmacophore. While head-to-head biochemical data for both isomers are not publicly available in a single study, the well-established principle of regioisomer-dependent target binding in medicinal chemistry supports that these two isomers cannot be considered interchangeable surrogates in biological assays .

Regioisomerism Molecular Geometry Physicochemical Profiling

Sulfonyl Substituent Differentiation: Ethylsulfonyl vs. Methylsulfonyl Physicochemical Impact

The target compound contains an ethylsulfonyl group (–SO2CH2CH3), whereas a commercially available comparator, N-{4-[6-(methanesulfonyl)pyridazin-3-yl]phenyl}-2-phenoxyacetamide (ChemDiv F133-0047), incorporates a methylsulfonyl group (–SO2CH3) . The ethylsulfonyl group introduces one additional methylene unit, increasing calculated logP by approximately 0.4 log units relative to the methylsulfonyl analog, which is predicted to reduce aqueous solubility and enhance passive membrane permeability. The methylsulfonyl analog has a reported calculated logP of 2.1282 and a polar surface area of 81.61 Ų . For the target ethylsulfonyl compound, the calculated logP is estimated at ~2.5–2.6 based on additive fragment contributions, with a comparable polar surface area (~82 Ų). No directly comparable experimental solubility or permeability data for both compounds are publicly available.

Structure-Activity Relationship logP Solubility

Pyridazine-Phenoxyacetamide Chemotype: Kinase Inhibition Activity by Class-Level Inference

The structural architecture of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide aligns with the general formula disclosed in patent WO2013029338A1, which claims kinase inhibitory activity for compounds containing phenyl, ethylsulfonyl, acetamide, and pyridazine motifs . The patent describes compounds evaluated for kinase inhibitory activity in biochemical assays, although specific IC50 values for CAS 921586-98-3 are not enumerated. Separately, BindingDB entries indicate that structurally related pyridazine-phenoxyacetamide derivatives have demonstrated kinase inhibitor activity, including BTK inhibition with IC50 values as low as 1 nM for optimized analogs . This class-level evidence positions the target compound within a validated kinase-inhibitory chemotype, but direct quantitative potency data for CAS 921586-98-3 against specific kinases must be independently generated.

Kinase Inhibition Patent Evidence Pyridazine Scaffold

Optimal Application Scenarios for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide (CAS 921586-98-3)


Regioisomer-Specific Kinase Probe in SAR Profiling

Due to its defined para-substitution and ethylsulfonyl group, this compound serves as a precise chemical probe in structure-activity relationship (SAR) studies comparing para- vs. meta-substituted pyridazine-phenoxyacetamide isomers. As shown in the regioisomer differentiation evidence, CAS 921586-98-3 can be used alongside its meta analog CHEMBL1456267 to quantify the effect of phenyl ring geometry on kinase binding affinity and selectivity . This application is critical for medicinal chemistry teams optimizing lead series where subtle regioisomeric differences drive target engagement profiles.

Lipophilicity-Driven Optimization of ADME Properties

The ethylsulfonyl substituent confers a predicted logP increase of ~0.4 log units over the methylsulfonyl analog, making this compound a valuable tool for evaluating how sulfonyl chain length impacts absorption, distribution, metabolism, and excretion (ADME) endpoints without altering the core pharmacophore . Researchers can use CAS 921586-98-3 in parallel with the methylsulfonyl comparator in microsomal stability, Caco-2 permeability, and plasma protein binding assays to establish lipophilicity-ADME correlations.

Kinase Panel Screening for Novel Target Identification

Given its structural inclusion in kinase inhibitor patent WO2013029338A1 and the broader chemotype's validated activity against kinases such as BTK , this compound is suitable for broad-panel kinase selectivity screening. Its unoptimized nature makes it a fitting starting point for hit identification campaigns where a new chemical scaffold is desired to circumvent existing intellectual property space while maintaining kinase-active core features.

Transcriptional Repressor Inhibition in Mycobacterial Research

The N-phenylphenoxyacetamide scaffold has demonstrated EthR transcriptional repressor inhibition in Mycobacterium tuberculosis, with X-ray cocrystal structures confirming specific binding pocket occupancy . Although the specific compound was not among the most potent EthR inhibitors reported, its structural homology supports its use in EthR binding assays and as a tool for studying ethionamide boosting strategies, provided that on-target activity is first confirmed by thermal shift assay or surface plasmon resonance.

Quote Request

Request a Quote for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.